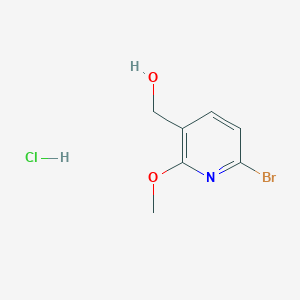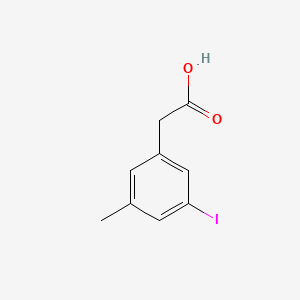![molecular formula C32H26O8 B13133947 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and dimethylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by oxidation and carboxylation reactions. The process begins with the acylation of a dimethylbenzene derivative, followed by the introduction of carboxylic acid groups through oxidation reactions using reagents like potassium permanganate or chromium trioxide. The final step involves carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as aluminum chloride or boron trifluoride may be used to enhance the efficiency of the Friedel-Crafts acylation. The oxidation and carboxylation steps are optimized for high yield and purity, often involving advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols.
Applications De Recherche Scientifique
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The aromatic rings may participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: A simpler aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET).
Isophthalic acid: Another aromatic dicarboxylic acid with similar chemical properties but different substitution patterns.
Trimellitic acid: An aromatic tricarboxylic acid with additional carboxylic acid groups, used in the synthesis of high-performance polymers.
Uniqueness
5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid is unique due to its complex structure, which provides multiple sites for chemical modification and interaction
Propriétés
Formule moléculaire |
C32H26O8 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
5-[4-[4-(3,5-dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C32H26O8/c1-15-5-19(6-16(2)27(15)21-9-23(29(33)34)13-24(10-21)30(35)36)20-7-17(3)28(18(4)8-20)22-11-25(31(37)38)14-26(12-22)32(39)40/h5-14H,1-4H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
Clé InChI |
ARZHJNOBCCKRGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=CC(=C(C(=C3)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


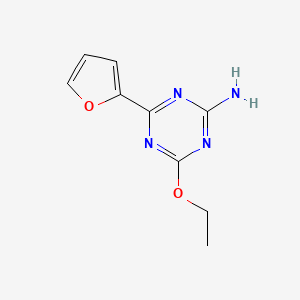
![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
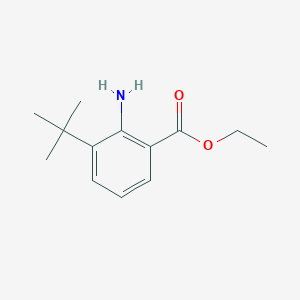
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
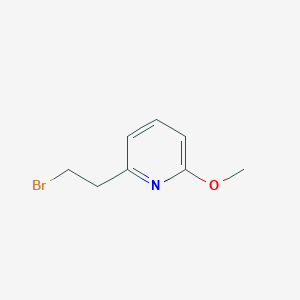
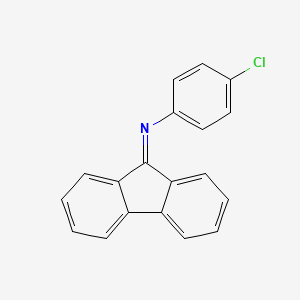
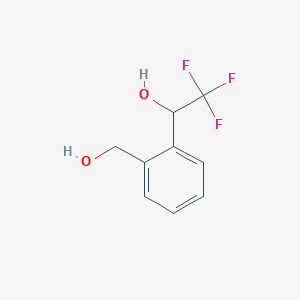


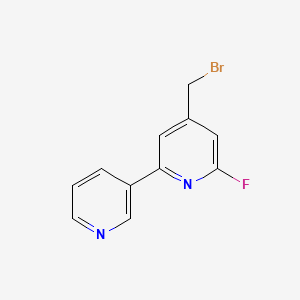
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
